molecular formula C15H11BrClHgNO2S B14358400 [4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl](chloro)mercury CAS No. 90481-79-1

[4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl](chloro)mercury

Cat. No.: B14358400
CAS No.: 90481-79-1
M. Wt: 585.3 g/mol
InChI Key: BOMFJODVLJWTDO-UHFFFAOYSA-M
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Description

4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury is a complex organomercury compound It features a brominated indole core, a methylbenzene sulfonyl group, and a chloromercury moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury typically involves multiple steps:

    Bromination: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Sulfonylation: The brominated indole is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the sulfonyl group.

    Mercuration: The final step involves the introduction of the chloromercury moiety. This can be achieved by reacting the sulfonylated brominated indole with mercuric chloride (HgCl2) in a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the toxicity of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the indole core or the mercury moiety.

    Coupling Reactions: The chloromercury group can participate in coupling reactions with other organometallic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury is used as a precursor for synthesizing other complex organomercury compounds. It can also serve as a reagent in various organic transformations.

Biology and Medicine

The compound’s unique structure makes it a potential candidate for studying biological interactions involving mercury. It may be used in research focused on understanding the effects of mercury on biological systems or developing mercury-based pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in specific chemical processes. Its reactivity and ability to form stable complexes with other molecules make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury involves its interaction with molecular targets through its mercury moiety. The chloromercury group can form strong bonds with sulfur-containing biomolecules, affecting their function. This interaction can disrupt biological processes, making the compound useful for studying mercury toxicity and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole
  • 4-Bromo-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-one

Uniqueness

Compared to similar compounds, 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury is unique due to its combination of a brominated indole core, a sulfonyl group, and a chloromercury moiety

Properties

CAS No.

90481-79-1

Molecular Formula

C15H11BrClHgNO2S

Molecular Weight

585.3 g/mol

IUPAC Name

[4-bromo-1-(4-methylphenyl)sulfonylindol-3-yl]-chloromercury

InChI

InChI=1S/C15H11BrNO2S.ClH.Hg/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17;;/h2-8,10H,1H3;1H;/q;;+1/p-1

InChI Key

BOMFJODVLJWTDO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3Br)[Hg]Cl

Origin of Product

United States

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